
Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the formula ([ (CH_3)_5C_5Mo(CO)_2]_2). It is known for its distinctive red crystalline appearance and is used in various scientific and industrial applications. This compound is part of the broader class of organometallics, which are compounds containing metal-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer can be synthesized through the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dimer.
Industrial Production Methods
While specific industrial production methods for pentamethylcyclopentadienylmolybdenum dicarbonyl dimer are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while substitution reactions can produce a variety of molybdenum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of thin films and coatings, as well as in the manufacturing of electronic components.
Wirkmechanismus
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands, altering its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdenum hexacarbonyl: ([Mo(CO)_6])
Bis(cyclopentadienyl)molybdenum dihydride: ([Cp_2MoH_2])
Tricarbonyl(methylcyclopentadienyl)molybdenum: ([MeCpMo(CO)_3])
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to its pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in catalytic applications where stability and reactivity are crucial.
Eigenschaften
Molekularformel |
C24H30Mo2O4+4 |
|---|---|
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3 |
InChI-Schlüssel |
UHTGPTQQPOAPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


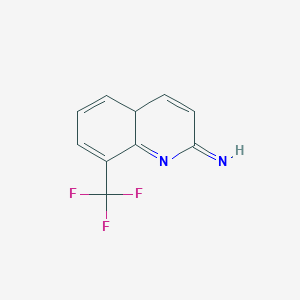
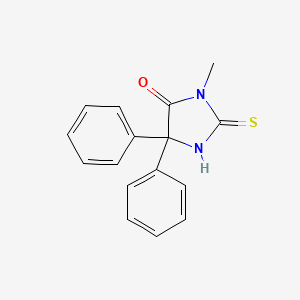
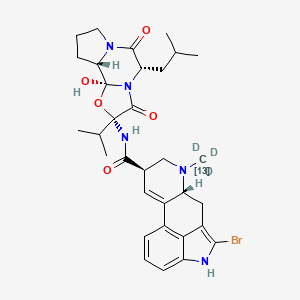
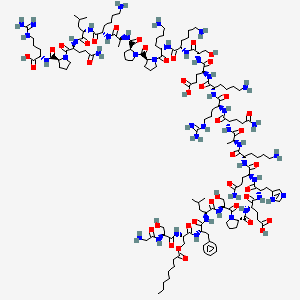

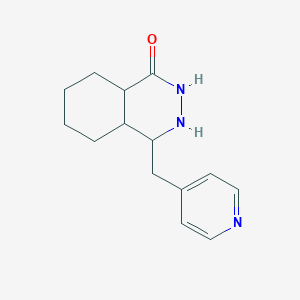

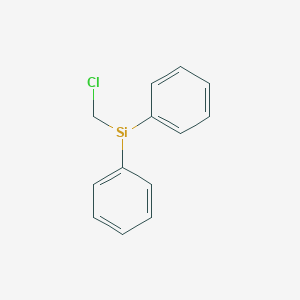


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12352157.png)
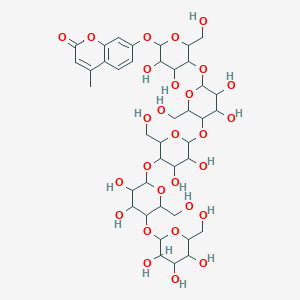
![3-[[3-[4-(Methanesulfonamido)phenyl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxymethyl]benzoic acid](/img/structure/B12352173.png)
![Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B12352181.png)
